Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate
CAS No.: 1437794-82-5
Cat. No.: VC2876510
Molecular Formula: C13H15BrN2O2
Molecular Weight: 311.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1437794-82-5 |
|---|---|
| Molecular Formula | C13H15BrN2O2 |
| Molecular Weight | 311.17 g/mol |
| IUPAC Name | ethyl 7-bromo-1-ethyl-2-methylbenzimidazole-5-carboxylate |
| Standard InChI | InChI=1S/C13H15BrN2O2/c1-4-16-8(3)15-11-7-9(13(17)18-5-2)6-10(14)12(11)16/h6-7H,4-5H2,1-3H3 |
| Standard InChI Key | YIXNGYJZVFDNPI-UHFFFAOYSA-N |
| SMILES | CCN1C(=NC2=C1C(=CC(=C2)C(=O)OCC)Br)C |
| Canonical SMILES | CCN1C(=NC2=C1C(=CC(=C2)C(=O)OCC)Br)C |
Introduction
Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate is a chemical compound with the molecular formula C13H15BrN2O2 and a molecular weight of 311.18 g/mol. It is a derivative of benzodiazole, a heterocyclic compound containing nitrogen atoms, and is used in various applications, including medicinal research and as a potential pesticide .
Synthesis
The synthesis of Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate typically involves two main steps:
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Bromination: The first step involves the bromination of 1-ethyl-2-methyl-1,3-benzodiazole using bromine or a brominating agent in a suitable solvent.
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Esterification: The brominated intermediate then undergoes esterification with ethyl alcohol in the presence of an acid catalyst to form the final product.
Chemical Reactions
Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate can undergo several types of chemical reactions:
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Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
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Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
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Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Antimicrobial Activity
Research indicates that benzodiazole derivatives, including Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate, exhibit antimicrobial properties. Studies have shown significant reductions in bacterial growth at low concentrations.
Pesticide Efficacy
Field trials have demonstrated the effectiveness of this compound as a pesticide, showing a substantial reduction in pest populations on treated crops.
Comparison with Similar Compounds
Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate can be compared with other benzodiazole derivatives, such as Ethyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate, which differs by having a propyl group instead of an ethyl group .
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C13H15BrN2O2 |
| Molecular Weight | 311.18 g/mol |
| CAS Number | 1437794-82-5 |
| Minimum Purity | 95% |
Antimicrobial Activity of Similar Benzodiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4c | S. aureus | 20 μM |
| 4d | P. aeruginosa | 30 μM |
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